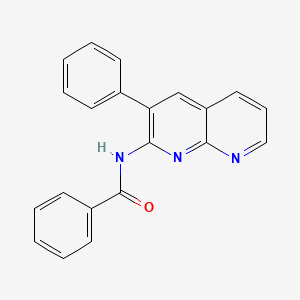

N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide

Description

N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide is a benzamide derivative featuring a 1,8-naphthyridine core substituted with a phenyl group at the 3-position and a benzamide moiety at the 2-position. The 1,8-naphthyridine scaffold is known for its planar aromatic system, which facilitates π-π stacking interactions and hydrogen bonding, making it relevant in medicinal chemistry and materials science .

Properties

IUPAC Name |

N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O/c25-21(16-10-5-2-6-11-16)24-20-18(15-8-3-1-4-9-15)14-17-12-7-13-22-19(17)23-20/h1-14H,(H,22,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQIAMTBGACTCEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C3C(=C2)C=CC=N3)NC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide typically involves multicomponent reactions. One common method is the Friedländer approach, which uses green strategies to achieve the desired product. This method involves the hydroamination of terminal alkynes followed by Friedländer cyclization . Another approach includes metal-catalyzed synthesis and ring expansion reactions of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .

Industrial Production Methods

Industrial production methods for this compound often focus on eco-friendly and atom-economical approaches. Microwave-supported synthetic organic reactions have become attractive due to their efficiency and reduced reaction times. These methods are not only energy-efficient but also yield high selectivity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide undergoes various types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.

Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) and poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS). These reagents are often used under mild conditions to achieve high yields .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted naphthyridine derivatives .

Scientific Research Applications

N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, thereby exerting its biological effects. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation . Additionally, it interacts with bacterial cell walls, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(7-Dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)benzamide

This compound () shares the 1,8-naphthyridine core and benzamide substituent but differs in additional substituents: a dibromomethyl group at the 7-position and a methyl group at the 5-position. Key comparisons include:

- Structural Features : The benzamide group in this analog exhibits pseudo-mirror symmetry (RMS deviation: 0.09 Å), likely due to steric and electronic effects from bromine substituents. This contrasts with the simpler phenyl substitution in the target compound, which may adopt a less distorted conformation.

- Crystal Packing : The co-crystal with succinimide demonstrates hydrogen bonding (N–H···O) and π-π stacking interactions between naphthyridine and benzene rings. Similar interactions are expected for N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide, though substituent variations may alter packing efficiency .

| Property | This compound | N-(7-dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)benzamide |

|---|---|---|

| Core Structure | 1,8-Naphthyridine | 1,8-Naphthyridine |

| Substituents | Phenyl (C3), Benzamide (C2) | Dibromomethyl (C7), Methyl (C5), Benzamide (C2) |

| Symmetry | Not Reported | Pseudo-mirror symmetry (RMS: 0.09 Å) |

| Key Interactions | Likely π-π stacking | Hydrogen bonding, π-π stacking with succinimide |

Acetamide, N-acetyl-N-(3-cyano-1,8-naphthyridin-2-yl)-

This compound () replaces the benzamide group with an acetylated acetamide and introduces a cyano group at the 3-position. Comparisons highlight:

- Molecular Weight : The acetamide derivative has a lower molar mass (254.24 g/mol) due to the absence of a phenyl substituent, which may influence solubility and bioavailability .

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

Though lacking the naphthyridine core (), Rip-B shares the benzamide functional group. Key distinctions include:

- Synthesis : Rip-B is synthesized via a 30-minute reaction between benzoyl chloride and 3,4-dimethoxyphenethylamine (80% yield). The target compound likely requires more complex conditions due to the naphthyridine scaffold.

- Applications : Rip-B’s dimethoxyphenyl group enhances lipophilicity, whereas the naphthyridine core in the target compound may improve binding to biological targets (e.g., kinases or DNA) .

N-(Phenylcarbamoyl) Benzamide

This benzamide derivative () features a phenylcarbamoyl group instead of a naphthyridine ring. ADMET predictions for this compound suggest moderate intestinal absorption and CYP450 inhibition, which may differ for this compound due to its larger aromatic system .

Research Findings and Implications

- Structural Insights : The pseudo-mirror symmetry observed in naphthyridine-benzamide analogs () suggests conformational flexibility, which could be exploited in drug design for optimizing target binding.

- Synthetic Challenges : High-yield syntheses (e.g., 80% for Rip-B, ) contrast with the likely multi-step synthesis required for naphthyridine derivatives, emphasizing the need for efficient catalytic methods.

- Functional Group Impact: Substituents like bromine () or cyano () significantly alter electronic properties, guiding the design of derivatives with tailored reactivity or pharmacokinetics.

Biological Activity

N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Naphthyridine derivatives, including this compound, have garnered attention for their potential as anticancer agents, antibiotics, and modulators of various biological pathways. The naphthyridine core structure is known to interact with DNA and various enzymes, leading to significant biological effects.

2.1 Interaction with Biological Molecules

This compound acts primarily as a DNA intercalator , which allows it to bind between base pairs in double-stranded DNA (ds-DNA). This interaction can inhibit DNA replication and transcription, potentially leading to cytotoxic effects in cancer cells.

2.2 Cellular Effects

The compound has demonstrated notable cytotoxicity against various cancer cell lines, including MCF7 (human breast cancer) and other tumor types. Studies indicate that its efficacy may be dose-dependent, with higher concentrations resulting in increased cell death.

The mechanisms through which this compound exerts its biological effects include:

- DNA Intercalation : By inserting itself into the DNA structure, it alters the conformation of the DNA helix, inhibiting essential processes like replication and transcription.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, such as bacterial DNA gyrase, contributing to its antibacterial properties.

4. Anticancer Activity

Research has shown that this compound exhibits significant anticancer activity. In vitro studies using various cancer cell lines have reported IC50 values indicating potent antiproliferative effects:

These findings suggest that the compound could be further developed as a chemotherapeutic agent.

5. Antimicrobial Activity

This compound also exhibits antimicrobial properties against a range of bacteria and fungi:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | Significant | |

| Pseudomonas aeruginosa | High |

These properties indicate its potential application in treating infections caused by resistant strains.

6. Case Studies

Several case studies highlight the efficacy of this compound in various therapeutic contexts:

6.1 Cancer Treatment

In a controlled study on breast cancer cells (MCF7), treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was attributed to apoptosis induced by DNA damage.

6.2 Antimicrobial Efficacy

Another study evaluated the compound's effectiveness against multidrug-resistant bacterial strains. Results showed that it inhibited bacterial growth significantly more than standard antibiotics like tetracycline .

7. Conclusion

This compound is a promising compound with diverse biological activities, particularly in anticancer and antimicrobial domains. Its ability to intercalate DNA and inhibit key enzymes positions it as a potential candidate for further drug development.

Q & A

Q. What are the optimal synthetic routes for N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide, and how are intermediates characterized?

The synthesis of this compound typically involves coupling reactions between substituted 1,8-naphthyridine amines and benzoyl derivatives. For example, a protocol analogous to the synthesis of N-(7-chloro-1,8-naphthyridin-2-yl)benzamide involves reacting 1,8-naphthyridin-2-amine derivatives with benzoyl chloride in dichloromethane (DCM) and triethylamine (TEA) as a base . Key intermediates are characterized using high-resolution mass spectrometry (HRMS) for molecular weight confirmation (e.g., HRMS (ESI) m/z: 479.1481 for [M+H]⁺) and nuclear magnetic resonance (NMR) spectroscopy to verify substituent positions.

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity of this compound?

- 1H/13C NMR : Essential for identifying proton environments and carbon frameworks, particularly distinguishing aromatic protons in the naphthyridine and benzamide moieties.

- HRMS : Validates molecular formula and ionization patterns .

- X-ray crystallography : Used for resolving crystal structures of related benzamide derivatives, such as N-(4-formylpiperazine-1-carbonothioyl)benzamide , to confirm bond angles and stereochemistry .

Advanced Research Questions

Q. How can computational methods be integrated to design derivatives with enhanced anticancer activity?

Computational approaches include:

- Molecular docking : Predict binding affinities to targets like PARP-1 (e.g., studies on benzamide-based PARP-1 inhibitors) .

- QSAR modeling : Correlates structural features (e.g., substituent electronegativity, steric bulk) with bioactivity, as demonstrated in anticancer evaluations of thiadiazole-benzamide hybrids .

- ADMET prediction : Assesses pharmacokinetic properties (absorption, toxicity) to prioritize candidates for synthesis .

Q. What experimental strategies are used to evaluate cytotoxic effects against cancer cell lines, and how are contradictions in potency data resolved?

- Cell viability assays : Compounds like N-(phenylcarbamoyl)benzamide are tested using MTT or similar assays, with IC50/IC80 values calculated via probit analysis (e.g., SPSS software) .

- Dose-response curves : Resolve discrepancies between studies by comparing slope steepness and efficacy thresholds. For example, hydroxyurea (IC80 = 4.3 mM) showed lower cytotoxicity than benzamide derivatives (IC80 = 0.8 mM) in HeLa cells .

- Replication studies : Validate findings across multiple cell lines (e.g., breast, lung) to confirm target specificity.

Q. How are enzyme inhibition mechanisms studied for benzamide derivatives targeting pathways like PARP-1 or kinase signaling?

- In vitro enzymatic assays : Measure inhibition constants (Ki) using recombinant enzymes (e.g., PARP-1) and fluorogenic substrates .

- Kinetic analysis : Determines competitive/non-competitive inhibition modes via Lineweaver-Burk plots.

- Structural biology : Co-crystallization with targets (e.g., PARP-1) reveals binding interactions, such as hydrogen bonding with catalytic residues .

Q. What methodologies address conflicting data in reported bioactivity or synthetic yields?

- Systematic reaction optimization : Vary solvents (e.g., DMF vs. DCM), temperatures, and catalysts to identify yield-limiting factors .

- Meta-analysis : Compare bioactivity datasets across studies, adjusting for variables like cell line genetic backgrounds or assay protocols.

- Advanced characterization : Use LC-MS/MS to rule out impurities affecting biological results .

Methodological Notes

- Synthetic protocols : Prioritize anhydrous conditions for amine-acid coupling to prevent hydrolysis .

- Data validation : Cross-reference HRMS and NMR data with computational predictions (e.g., ChemDraw simulations) to minimize structural misassignment .

- Ethical compliance : Ensure in vivo studies adhere to institutional guidelines for animal welfare when testing derivatives for toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.